4-Fluoro-3-(methylsulfonyl)benzoic acid
Overview
Description
4-Fluoro-3-(methylsulfonyl)benzoic Acid is a chemical compound with the molecular formula C8H7FO4S . It has a molecular weight of 218.21 . The compound is typically a white to yellow solid .
Synthesis Analysis
The synthesis of 4-Fluoro-3-(methylsulfonyl)benzoic Acid involves several precursors including 4-Fluorobenzoic acid, 3-Chlorosulfonylbenzoic acid, and methyl iodide . The synthetic route is documented in the Journal of Medicinal Chemistry .Molecular Structure Analysis
The InChI code for 4-Fluoro-3-(methylsulfonyl)benzoic Acid is 1S/C8H7FO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) . This indicates the presence of a fluorine atom and a methylsulfonyl group attached to a benzoic acid molecule .Physical And Chemical Properties Analysis
4-Fluoro-3-(methylsulfonyl)benzoic Acid is a white to yellow solid . It has a molecular weight of 218.21 . The compound’s exact mass is 218.00500 and it has a LogP value of 2.00820 .Scientific Research Applications
Medicinal Chemistry and Drug Development :
- 4-Fluoro-3-(methylsulfonyl)benzoic acid derivatives have been studied for their potential in treating cardiac ischemia and reperfusion, showing promise as Na+/H+ antiporter inhibitors. These inhibitors are explored for their use as adjunctive therapy in the treatment of acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).
- This compound has also been investigated in the context of hypoglycemic benzoic acid derivatives, which are relevant for diabetes treatment (Grell et al., 1998).
Organic Synthesis and Chemical Research :
- Research has focused on the practical synthesis of related compounds like 4-fluoro-2-(methylthio)benzylamine, which has implications for various organic synthesis applications (Perlow et al., 2007).
- A new method for synthesizing 4-(methylsulfonyl)benzoic acid has been developed, offering a more cost-effective and environmentally friendly approach suitable for large-scale production (Yin, 2002).
Environmental Science :
- The compound has been used to study the degradation pathways of organic pollutants like m-cresol in methanogenic consortia, aiding in understanding environmental contaminant breakdown processes (Londry & Fedorak, 1993).
- In research on herbicides, selective fluorine substitution in similar molecules showed significant changes in herbicidal properties, enhancing our understanding of how chemical modifications can impact environmental applications (Hamprecht, Würzer, & Witschel, 2004).
Biochemistry and Pharmacology :
- The compound has been used in affinity labeling studies to investigate enzyme function, specifically targeting pig lung glutathione S-transferase, which is significant for understanding enzyme mechanisms and drug interactions (Pettigrew, Moyer-Myers, & Colman, 1999).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-3-methylsulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHDHOLFQUPCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443420 | |
Record name | 4-Fluoro-3-(methanesulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(methylsulfonyl)benzoic acid | |
CAS RN |
158608-00-5 | |
Record name | 4-Fluoro-3-(methanesulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-(methylsulphonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.